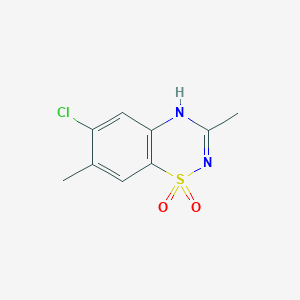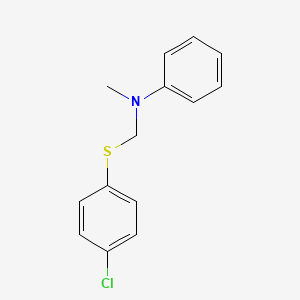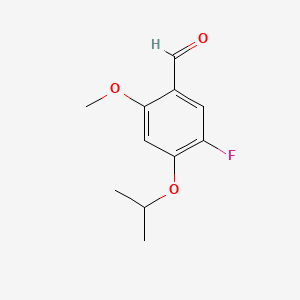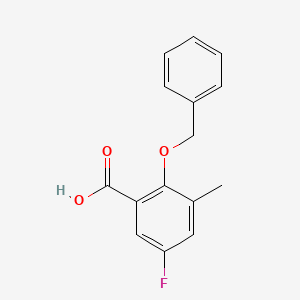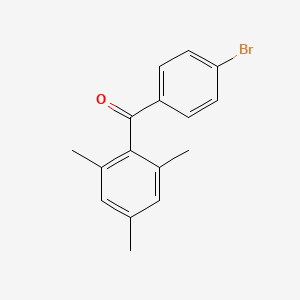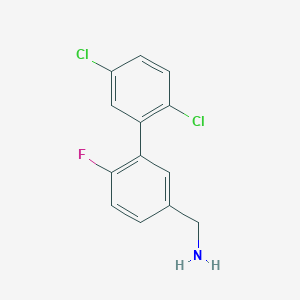
ethyl (E)-2-benzamido-3-(4-methoxy-3-nitrophenyl)prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (E)-2-benzamido-3-(4-methoxy-3-nitrophenyl)prop-2-enoate is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a benzamido group, a methoxy group, and a nitrophenyl group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it valuable for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (E)-2-benzamido-3-(4-methoxy-3-nitrophenyl)prop-2-enoate typically involves a multi-step process. One common method includes the following steps:
Formation of the Benzamido Group: The benzamido group is introduced through the reaction of benzoyl chloride with an appropriate amine under basic conditions.
Introduction of the Methoxy Group: The methoxy group is added via methylation of a hydroxyl group using methyl iodide in the presence of a base.
Nitration: The nitrophenyl group is introduced through nitration of the aromatic ring using a mixture of concentrated nitric and sulfuric acids.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (E)-2-benzamido-3-(4-methoxy-3-nitrophenyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst, resulting in the formation of an amino group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium ethoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium ethoxide in ethanol.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl (E)-2-benzamido-3-(4-methoxy-3-nitrophenyl)prop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ethyl (E)-2-benzamido-3-(4-methoxy-3-nitrophenyl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. For example, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
Comparación Con Compuestos Similares
Ethyl (E)-2-benzamido-3-(4-methoxy-3-nitrophenyl)prop-2-enoate can be compared with similar compounds such as:
Ethyl 2-cyano-3-(4-methoxy-3-nitrophenyl)prop-2-enoate: Similar structure but with a cyano group instead of a benzamido group.
Ethyl 2-cyano-3-(3,4-dimethoxy-5-nitrophenyl)prop-2-enoate: Contains additional methoxy groups.
Ethyl 2-cyano-3-(3-hydroxy-4-methoxy-5-nitrophenyl)prop-2-enoate: Contains a hydroxyl group.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique chemical structure allows it to undergo a variety of chemical reactions, making it valuable for synthetic and industrial applications. Additionally, its potential biological activities make it a promising candidate for further investigation in medicinal chemistry and drug development.
Propiedades
Número CAS |
1054-48-4 |
|---|---|
Fórmula molecular |
C19H18N2O6 |
Peso molecular |
370.4 g/mol |
Nombre IUPAC |
ethyl (E)-2-benzamido-3-(4-methoxy-3-nitrophenyl)prop-2-enoate |
InChI |
InChI=1S/C19H18N2O6/c1-3-27-19(23)15(20-18(22)14-7-5-4-6-8-14)11-13-9-10-17(26-2)16(12-13)21(24)25/h4-12H,3H2,1-2H3,(H,20,22)/b15-11+ |
Clave InChI |
RRFWPPRYRNYZCM-RVDMUPIBSA-N |
SMILES isomérico |
CCOC(=O)/C(=C\C1=CC(=C(C=C1)OC)[N+](=O)[O-])/NC(=O)C2=CC=CC=C2 |
SMILES canónico |
CCOC(=O)C(=CC1=CC(=C(C=C1)OC)[N+](=O)[O-])NC(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


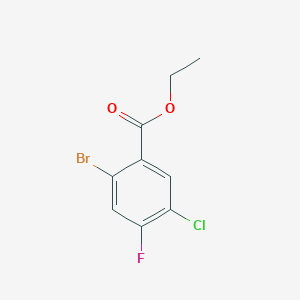
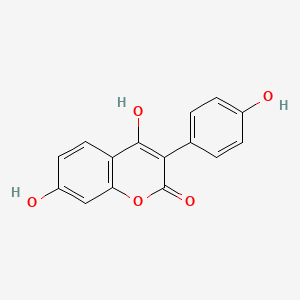
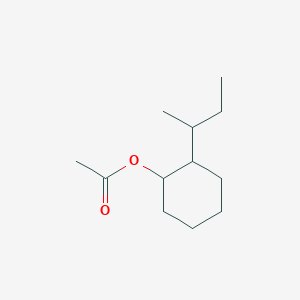
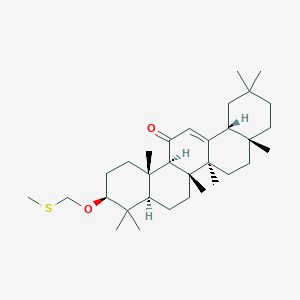

![2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl-(5-chlorofuran-2-yl)methanone;4-methylbenzenesulfonic acid](/img/structure/B14761780.png)
